molecular formula C18H26N2O3S2 B2952305 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide CAS No. 1235076-60-4

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide

Cat. No.: B2952305
CAS No.: 1235076-60-4
M. Wt: 382.54
InChI Key: ZIKKAIWPRJLEEB-UHFFFAOYSA-N
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Description

N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is a synthetic small molecule featuring a piperidine core substituted with a cyclopropylsulfonyl group at the 1-position and a propanamide side chain modified with a phenylthio moiety.

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S2/c21-18(10-13-24-16-4-2-1-3-5-16)19-14-15-8-11-20(12-9-15)25(22,23)17-6-7-17/h1-5,15,17H,6-14H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKKAIWPRJLEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through the reaction of 4-piperidone with aromatic hydrocarbons in the presence of trifluoromethanesulfonic acid and dichloromethane . The cyclopropylsulfonyl group is then introduced through a sulfonylation reaction, and the phenylthio group is added via a thiolation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The cyclopropylsulfonyl group and phenylthio group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

The following compounds share key structural motifs with the target molecule, such as piperidine rings, sulfonyl/thioether groups, or propanamide backbones.

Table 1: Key Structural Comparisons
Compound Name Core Structure Substituents Molecular Formula (if available) Potential Applications Reference
N-((1-(Cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide Piperidine-propanamide Cyclopropylsulfonyl (1-position), phenylthio (propanamide) Not provided Hypothetical protease inhibitor N/A
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl-propanamide (CAS 61086-18-8) Piperidine-propanamide Methoxymethyl (4-position), phenyl C₁₆H₂₄N₂O₂ Pharmaceutical intermediate
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide Piperidine-propanamide 2-Fluorophenyl, phenylethyl (1-position) Not provided Unspecified (structural analog)
(2S)-2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}-N-[(2-methoxyphenyl)methyl]propanamide Piperidine-propanamide Benzenesulfonyl (1-position), formamido, methoxyphenylmethyl C₂₁H₂₁N₅OS Research chemical
N-cyclopropyl-3-[4-({1-[(4-fluorophenoxy)acetyl]piperidin-4-yl}methyl)phenyl]propanamide Piperidine-propanamide Cyclopropyl, fluorophenoxy acetyl (1-position) Not provided Unspecified (structural analog)

Key Structural and Functional Differences

Sulfonyl Group Variations The cyclopropylsulfonyl group in the target compound is smaller and less lipophilic than the benzenesulfonyl group in the analog from . Cyclopropyl substituents may enhance metabolic stability due to reduced steric bulk and oxidative susceptibility compared to aromatic sulfonyl groups.

Propanamide Side Chain Modifications The phenylthio group in the target compound introduces a sulfur atom, which may influence redox activity or metal coordination compared to the fluorophenoxy acetyl group in .

Inferred Pharmacological Implications

  • Metabolic Stability : The cyclopropylsulfonyl group may confer resistance to cytochrome P450-mediated oxidation compared to benzenesulfonyl or phenylethyl groups .
  • Solubility: The phenylthio moiety in the target compound could reduce aqueous solubility relative to methoxymethyl or fluorophenoxy derivatives, impacting bioavailability .
  • Target Selectivity : The sulfur atom in the phenylthio group might engage in unique interactions with cysteine or metal ions in enzymatic active sites, differentiating it from analogs with ether or alkyl chains .

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropylsulfonyl group attached to a piperidine ring, which is further linked to a phenylthio-propanamide moiety. Its molecular formula is C₁₅H₁₈N₂O₂S₂, with a molecular weight of approximately 342.45 g/mol. The presence of the sulfonamide group is significant for its biological activity.

Research indicates that compounds with similar structures often exhibit inhibitory effects on various enzymes and receptors. Specifically, sulfonamide derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. This suggests that this compound may possess anti-inflammatory properties through COX inhibition .

Pharmacological Effects

  • Anti-inflammatory Activity : Initial studies suggest that the compound may reduce inflammation by inhibiting COX-2 activity, similar to other sulfonamide-containing drugs .
  • Analgesic Effects : The modulation of pain pathways through COX inhibition could also imply analgesic properties, making it a candidate for pain management therapies.
  • Potential Anticancer Activity : Some derivatives within this chemical class have shown promise in inhibiting tumor growth by interfering with specific signaling pathways involved in cancer progression .

In Vitro Studies

A study evaluating sulfonamide derivatives found that compounds with structural similarities to this compound exhibited significant COX-2 inhibition in vitro. The structure-activity relationship (SAR) analysis highlighted that modifications at the piperidine and phenylthio positions could enhance biological activity .

In Vivo Studies

In vivo models have demonstrated that related compounds can effectively reduce inflammation and pain in animal models, suggesting that this compound may also exhibit these effects. Further pharmacokinetic studies are necessary to confirm its efficacy and safety profile in live subjects .

Data Table: Summary of Biological Activities

Activity Effect Reference
COX-2 InhibitionSignificant reduction
Anti-inflammatoryPotentially effective
AnalgesicPossible pain relief
AnticancerTumor growth inhibition

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